The compound is derived from the benzimidazole family, which consists of fused benzene and imidazole rings. Benzimidazoles are widely studied due to their potential pharmacological properties, including antimicrobial and anticancer effects. The specific structure of 1-ethyl-5-fluoro-1H-benzo[d]imidazole-2-carbaldehyde allows it to serve as a versatile building block in organic synthesis and drug design .
The synthesis of 1-ethyl-5-fluoro-1H-benzo[d]imidazole-2-carbaldehyde typically involves several key steps:
The reaction conditions such as temperature, solvent choice, and catalysts can significantly affect yield and purity. For instance, using continuous flow reactors can enhance efficiency in industrial settings .
The molecular structure of 1-ethyl-5-fluoro-1H-benzo[d]imidazole-2-carbaldehyde can be described as follows:
The compound exhibits a planar structure due to the conjugation between the benzene and imidazole rings, which enhances its stability and potential interactions with biological targets .
1-Ethyl-5-fluoro-1H-benzo[d]imidazole-2-carbaldehyde can undergo various chemical reactions:
Common reagents include:
The mechanism of action for 1-ethyl-5-fluoro-1H-benzo[d]imidazole-2-carbaldehyde in biological systems may involve:
These mechanisms contribute to its potential therapeutic applications .
Key physical and chemical properties include:
These properties are crucial for determining the compound's behavior in various applications .
The applications of 1-ethyl-5-fluoro-1H-benzo[d]imidazole-2-carbaldehyde span several fields:
The benzo[d]imidazole scaffold represents a privileged heterocyclic system in medicinal chemistry, characterized by a fused bicyclic structure combining benzene and imidazole rings. This pharmacophore mimics naturally occurring purine nucleotides, enabling versatile interactions with biological targets through hydrogen bonding, π-π stacking, van der Waals forces, and hydrophobic contacts [3]. The exceptional thermal and chemical stability of the core scaffold—maintaining integrity under extreme acidic, basic, and high-temperature conditions (up to 270°C in concentrated H₂SO₄)—underpins its pharmaceutical utility [3]. Among FDA-approved drugs, benzimidazole ranks among the top ten most frequently employed nitrogen-containing heterocycles, featuring prominently in oncology therapeutics such as abemaciclib (CDK4/6 inhibitor), veliparib (PARP inhibitor), and binimetinib (MEK inhibitor) [3]. The electron-rich nitrogen atoms facilitate proton donation/acceptance, allowing optimized binding across diverse therapeutic targets while maintaining favorable pharmacokinetic profiles.
Table 1: Physicochemical Profile of 1-Ethyl-5-fluoro-1H-benzo[d]imidazole-2-carbaldehyde
Property | Value | Method |
---|---|---|
Molecular Formula | C₁₀H₉FN₂O | - |
Molecular Weight | 192.19 g/mol | - |
CAS Registry Number | 119389-21-8 | - |
Density | 1.27 g/cm³ | Calculated |
Boiling Point | 343.77°C | Calculated (760 mmHg) |
Refractive Index | 1.59 | Calculated |
SMILES | O=CC₁=NC₂=CC(F)=CC=C₂N₁CC | - |
InChIKey | OKLQVRNJDJBKIX-UHFFFAOYSA-N | - |
Strategic substitution on the benzimidazole core profoundly influences biological activity and target selectivity. The introduction of a fluoro group at the C5 position (as in 1-ethyl-5-fluoro-1H-benzo[d]imidazole-2-carbaldehyde) enhances membrane permeability, metabolic stability, and binding affinity through electronic effects and steric optimization. Fluorine's strong electronegativity modifies electron distribution across the ring system, facilitating hydrogen bonding with target proteins while resisting oxidative metabolism [3] [9]. Concurrently, the N1-ethyl substitution serves dual purposes: it prevents tautomerism by blocking the imidazole N-H position, ensuring structural uniformity, and introduces moderate lipophilicity that optimizes log P values for cellular penetration. Ethylation at N1 also sterically blocks metabolic deactivation pathways, extending plasma half-life. In antimicrobial benzo[d]imidazole derivatives, ethyl-linked cyclohexyl or phenyl groups at C2 demonstrate significant activity against drug-resistant Mycobacterium tuberculosis strains, underscoring the pharmacodynamic advantages of this alkylation pattern [9]. X-ray crystallography of analogous compounds confirms that ethyl substitution promotes defined solid-state conformations through intermolecular hydrogen bonding networks classified as C(4) chains [9].
The carbaldehyde (-CHO) functionalization at the C2 position of benzimidazole creates a versatile synthetic handle and pharmacologically active moiety. This aldehyde group enables three critical applications:
Table 2: Biological Target Profiles of Benzimidazole-2-carbaldehyde Derivatives
Target Class | Example Receptor | Interaction Types | Biological Consequence |
---|---|---|---|
DNA Modifying Agents | DNA minor groove | Van der Waals, H-bonding, π-π stacking | Intercalation/Alkylation |
Kinase Inhibitors | VEGFR2, Pim1 | H-bonding, carbon-π, methionine-sulfur-π | Anti-angiogenesis |
PARP Inhibitors | PARP-1/2 | H-bonding, amide-ring, hydrophobic, π-π stacking | DNA repair inhibition |
Epigenetic Modulators | HDAC2, KDM4A | Van der Waals, metal complexation, covalent binding | Histone modification |
Androgen Receptor | Ligand-binding domain | Polar, π-π, carbon-π | Antagonism of steroid signaling |
The structural synergy between the benzo[d]imidazole core, C5-fluoro substituent, N1-ethyl group, and C2-carbaldehyde functionality creates a multifunctional pharmacophore with tailored electronic properties and conformational stability. This combination enables target engagement across oncology and infectious disease contexts, positioning 1-ethyl-5-fluoro-1H-benzo[d]imidazole-2-carbaldehyde as a privileged intermediate for precision therapeutics development [3] [5] [9].
CAS No.: 2134602-45-0
CAS No.: 23117-71-7
CAS No.: 5873-57-4
CAS No.: 359442-67-4
CAS No.: 135333-27-6
CAS No.: 1246815-51-9